Methyl 3-(2,5-dimethoxyphenyl)propanoate chemical structure and physical properties
Methyl 3-(2,5-dimethoxyphenyl)propanoate chemical structure and physical properties
An In-depth Technical Guide to Methyl 3-(2,5-dimethoxyphenyl)propanoate
Introduction
Methyl 3-(2,5-dimethoxyphenyl)propanoate is a substituted aromatic ester with significant potential as a versatile intermediate in organic synthesis. As a derivative of phenylpropanoic acid, its structure incorporates a dimethoxy-substituted benzene ring, a feature prevalent in numerous biologically active molecules and natural products. This guide, intended for researchers and professionals in chemical and pharmaceutical development, provides a detailed examination of its chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a robust, field-proven protocol for its synthesis and purification, grounded in established chemical principles. The insights provided herein are designed to facilitate its application as a key building block for more complex molecular architectures.
Chemical Structure and Identifiers
The molecular architecture of Methyl 3-(2,5-dimethoxyphenyl)propanoate consists of a central benzene ring substituted at positions 2 and 5 with methoxy groups. A methyl propanoate chain is attached to the first position of this ring. This specific arrangement of functional groups dictates its reactivity and physical properties.
2D Chemical Structure:
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
| IUPAC Name | Methyl 3-(2,5-dimethoxyphenyl)propanoate | - |
| Molecular Formula | C₁₂H₁₆O₄ | [1] |
| Molecular Weight | 224.25 g/mol | [1] |
| Parent Acid CAS | 10538-49-5 (for 3-(2,5-Dimethoxyphenyl)propionic acid) | [2][3] |
| Parent Acid InChIKey | JENQUCZZZGYHRW-UHFFFAOYSA-N | [3] |
Physicochemical Properties
The physical properties of Methyl 3-(2,5-dimethoxyphenyl)propanoate are primarily influenced by the interplay between the polar ester and ether functionalities and the nonpolar aromatic ring and alkyl chain. Direct experimental data for the methyl ester is not extensively published; however, its properties can be reliably inferred from its precursor, 3-(2,5-dimethoxyphenyl)propionic acid, and by comparison with analogous ester compounds. The esterification of the parent carboxylic acid, which is a solid, is expected to yield a product with a lower melting point, likely a liquid or a low-melting solid at ambient temperature.
Table 2: Summary of Physical and Chemical Properties
| Property | Value | Notes and Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Predicted based on typical properties of similar aromatic esters. |
| Melting Point | 66-69 °C (for the parent carboxylic acid)[2][3] | The ester is expected to have a significantly lower melting point. |
| Boiling Point | > 120 °C (Predicted) | Based on analogs like Methyl 3-(4-methoxyphenyl)propionate[4]. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Insoluble in water. | The ester functional group and aromatic ring confer solubility in organic media. |
| Density | ~1.1 g/mL (Predicted) | Estimated based on the density of related phenylpropanoates. |
Spectroscopic Profile for Structural Elucidation
Structural confirmation of Methyl 3-(2,5-dimethoxyphenyl)propanoate relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral characteristics of its constituent functional groups and analysis of its precursor, 3-(2,5-dimethoxyphenyl)propionic acid.[5]
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum provides unambiguous evidence for the proton framework. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.75 | m | 3H | Ar-H | Aromatic protons on the 1,2,4-trisubstituted ring. |
| ~ 3.79 | s | 3H | Ar-OCH ₃ | Methoxy group protons at the 2 or 5 position. |
| ~ 3.77 | s | 3H | Ar-OCH ₃ | Methoxy group protons at the 5 or 2 position. |
| ~ 3.67 | s | 3H | COO-CH ₃ | Methyl ester protons, typically deshielded by the carbonyl group. |
| ~ 2.90 | t, J ≈ 7.6 Hz | 2H | Ar-CH ₂- | Benzylic protons adjacent to the aromatic ring, split by the neighboring methylene. |
| ~ 2.62 | t, J ≈ 7.6 Hz | 2H | -CH ₂-COO | Methylene protons adjacent to the ester carbonyl, split by the benzylic protons. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 173.5 | Quaternary | C =O (Ester) |
| ~ 153.4 | Quaternary | C -OCH₃ |
| ~ 151.8 | Quaternary | C -OCH₃ |
| ~ 129.5 | Quaternary | Ar-C (ipso) |
| ~ 116.5 | Tertiary | Ar-C H |
| ~ 111.7 | Tertiary | Ar-C H |
| ~ 111.2 | Tertiary | Ar-C H |
| ~ 55.8 | Primary | Ar-OC H₃ |
| ~ 55.7 | Primary | Ar-OC H₃ |
| ~ 51.6 | Primary | COO-C H₃ |
| ~ 34.0 | Secondary | -C H₂-COO |
| ~ 26.0 | Secondary | Ar-C H₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 2950-2840 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~ 1735 | Strong | C=O Stretch | Ester Carbonyl |
| ~ 1505 | Strong | C=C Stretch | Aromatic Ring |
| ~ 1225 | Strong | C-O Stretch | Aryl Ether & Ester |
| ~ 1045 | Strong | C-O Stretch | Aryl Ether & Ester |
Synthesis and Purification Protocol
The most direct and reliable method for preparing Methyl 3-(2,5-dimethoxyphenyl)propanoate is through the Fischer esterification of its corresponding carboxylic acid. This method is chosen for its high efficiency, use of inexpensive reagents, and straightforward workup procedure.
Synthesis Principle
Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is an equilibrium process. To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used, which also serves as the solvent. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.
Synthetic Workflow
Sources
- 1. Methyl 3-(3,4-dimethoxyphenyl)propanoate | C12H16O4 | CID 520347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2,5-DIMETHOXYPHENYL)PROPIONIC ACID | 10538-49-5 [chemicalbook.com]
- 3. 3-(2,5-Dimethoxyphenyl)propionic acid 97 10538-49-5 [sigmaaldrich.com]
- 4. Methyl 3-(4-methoxyphenyl)propionate 97 15823-04-8 [sigmaaldrich.com]
- 5. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]

